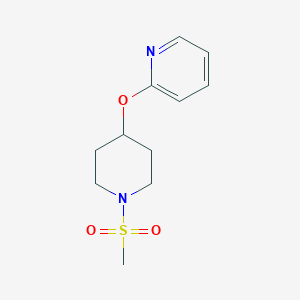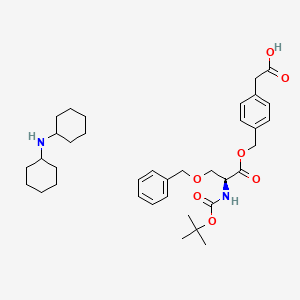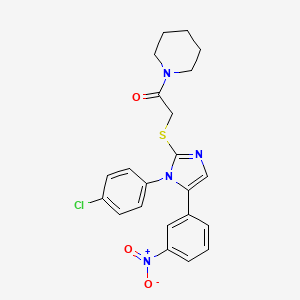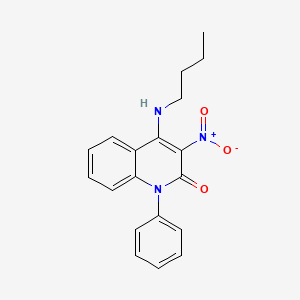
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains a piperidine ring and a pyridine ring. Piperidine is a common motif in many pharmaceuticals and natural products . The methylsulfonyl group is a common functional group in organic chemistry, known for its good leaving group properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Scientific Research Applications
Spin-Crossover and Crystallographic Phase Changes
- Research Context: Iron(II) complexes with sulfur-containing ligands, including 4-(methylsulfonyl)-2,6-di(pyrazol-1-yl)pyridine, exhibit interesting properties like spin-crossover and crystallographic phase changes. These changes are significant in the study of molecular materials that respond to external stimuli, such as temperature (Cook et al., 2015).
Catalysis in Organic Synthesis
- Synthetic Methodology: Triflic acid catalyzes the cyclization of homoallylic sulfonamides to form pyrrolidines and homopiperidines. This method is significant in the synthesis of complex organic molecules, particularly in constructing polycyclic systems (Haskins & Knight, 2002).
Piperidine Derivatives Synthesis
- Synthetic Application: Piperidine derivatives, like those synthesized using 1-Methyl-2-oxopyrrolidinium hydrogen sulfate, are crucial in medicinal chemistry for creating various pharmacologically active compounds (Sajadikhah et al., 2012).
Corrosion Inhibition
- Material Science Application: Piperidine derivatives, such as those studied in the corrosion inhibition of iron, demonstrate the potential of these compounds in protecting materials against corrosion. This is crucial in industrial applications to extend the life of metal structures (Kaya et al., 2016).
Antibacterial Agents
- Medicinal Chemistry: The synthesis and study of pyrido(2,3-d)pyrimidine antibacterial agents, including those with piperazine derivatives, contribute to the development of new antibacterial drugs. This research is vital in addressing the challenge of antibiotic resistance (Matsumoto & Minami, 1975).
Green Chemistry
- Sustainable Synthesis: The synthesis of sulfur-containing derivatives of pyridine 1-oxides, which possess antifungal and antibacterial properties, demonstrates an approach aligned with green chemistry principles. This involves minimizing waste and using sustainable methods in chemical synthesis (Ban-Oganowska, 1996).
Antimicrobial Activity
- Pharmacology: Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, including those starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone, show promising antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)13-8-5-10(6-9-13)16-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHZICQZKFIJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride](/img/structure/B2451544.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2451545.png)

![7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2451547.png)
![6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2451550.png)

![6-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-pyridazinamine](/img/structure/B2451553.png)
![Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451556.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone](/img/structure/B2451557.png)

